(1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride
Description
(1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71. This compound is known for its unique structure, which includes a thian ring and a hydrazine moiety, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-8-5-6-1-3-11(9,10)4-2-6;/h6,8H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSRVUZQEFGASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CNN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride typically involves the reaction of thian-4-ylmethylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions can vary but often include specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
(1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride include other thian derivatives and hydrazine-containing compounds. Examples include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a thian ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
(1,1-Dioxothian-4-yl)methylhydrazine;hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71. Its unique structure, featuring a thian ring and a hydrazine moiety, positions it as a subject of interest in various biological and medicinal studies. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Its hydrazine component is known for its reactivity, which can lead to the formation of adducts with nucleophilic sites in proteins and nucleic acids, potentially disrupting normal cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis through reactive oxygen species (ROS) generation.
- Antimicrobial Properties : Some investigations have reported antimicrobial activity against various bacterial strains, indicating potential use in treating infections.
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
1. Antitumor Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values were determined through MTT assays, revealing effective concentrations that inhibited cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The study suggested that the compound induces apoptosis via mitochondrial pathways, confirmed by increased caspase-3 activity.
2. Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
This study highlights its potential as a lead compound for developing new antibiotics.
Comparative Analysis
When compared to similar compounds in the thian family or hydrazine derivatives, this compound stands out due to its unique structural features that enhance its biological interactions.
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Thiosemicarbazone derivatives | Antitumor |
| Hydrazine derivatives | Antimicrobial |
The combination of a thian ring and hydrazine moiety in this compound may provide enhanced stability and reactivity compared to its counterparts.
Q & A
Q. What are the standard synthetic routes for preparing (1,1-Dioxothian-4-yl)methylhydrazine hydrochloride?
Synthesis typically involves multi-step reactions, starting with hydrazine derivatives and heterocyclic precursors. Key steps include:
- Condensation reactions : Hydrazine reacts with a substituted thiane derivative under controlled pH and temperature (e.g., 40–60°C).
- Hydrochlorination : The free base is treated with HCl in a polar solvent (e.g., ethanol/water) to form the hydrochloride salt.
- Optimization : Solvent choice (e.g., aqueous HCl for solubility) and reaction time (12–24 hours) are critical for yield (>70%) and purity (>95%) .
Q. Which analytical methods are recommended for characterizing this compound?
A combination of techniques ensures structural and purity validation:
- Spectroscopy : -NMR and -NMR for functional group identification; IR for hydrazine N-H stretches (~3300 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Purity tests : Clarity (dissolve in water), sulfate content (titration with 0.005 M HSO), and heavy metal screening (ICP-MS, limit <20 ppm) .
Q. How should researchers handle and store this compound safely?
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity (analogous to methylhydrazine derivatives).
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
Advanced methodologies include:
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., hydrochlorination).
- Catalysis : Palladium or nickel catalysts (0.5–1 mol%) improve regioselectivity in heterocyclic ring formation.
- Crystallization control : Use anti-solvents (e.g., diethyl ether) to isolate high-purity crystals (>99%) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions may arise from tautomerism or impurities. Solutions include:
Q. What in vitro models are suitable for evaluating neuroprotective activity?
Mechanistic studies require:
- Cell-based assays : SH-SY5Y or PC12 cells exposed to oxidative stress (HO) to measure viability (MTT assay).
- Reactive oxygen species (ROS) detection : Fluorogenic probes (e.g., DCFH-DA) quantify ROS inhibition.
- Mitoprotective analysis : JC-1 staining to monitor mitochondrial membrane potential .
Q. How can degradation products be identified under accelerated stability conditions?
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify hydrolyzed products (e.g., free hydrazine or thiane derivatives) using a C18 column and ESI+ mode.
- Kinetic modeling : Determine degradation pathways (zero/first-order) using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
